Xanthoquinodin A1
CAS No.:
Cat. No.: VC14545818
Molecular Formula: C31H24O11
Molecular Weight: 572.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H24O11 |
---|---|
Molecular Weight | 572.5 g/mol |
IUPAC Name | methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate |
Standard InChI | InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1 |
Standard InChI Key | XCWGCTNGDUDAMO-SLAVHBLRSA-N |
Isomeric SMILES | CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O |
Canonical SMILES | CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O |
Introduction
Structural Characterization and Natural Origin
Biosynthetic Source and Isolation
Xanthoquinodin A1 was first isolated from the filamentous fungus Humicola sp. strain FO-888 through bioactivity-guided fractionation targeting anticoccidial compounds . The producing organism, characterized by its thermophilic growth properties and dense mycelial mats, was cultured under optimized fermentation conditions to yield approximately 2.3 mg/L of pure compound . Subsequent scale-up efforts employing submerged fermentation in potato dextrose broth enhanced production to 15 mg/L, facilitating structural elucidation and preclinical testing .
Molecular Architecture
The compound's structure (C31H24O11) features a unique dimeric architecture comprising an anthraquinone moiety fused to a xanthone system through a bicyclo[3.2.2]nonane core . Key structural elements include:
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Two hydroxylated anthraquinone subunits at C-2 and C-4 positions
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A methoxy group at C-6 of the xanthone ring
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Three conjugated double bonds enabling π-π stacking interactions
X-ray crystallography confirms a planar configuration in the anthraquinone region with 15° dihedral angle distortion in the xanthone segment, likely influencing target binding specificity . The molecule's amphiphilic nature (logP = 3.2) facilitates membrane penetration while maintaining sufficient aqueous solubility (32 μM in PBS) for biological activity .
Pharmacological Profile Across Parasite Species
Antiplasmodial Activity
Xanthoquinodin A1 exhibits potent inhibition against multiple Plasmodium life cycle stages:
Parasite Stage | EC50 (μM) | Reference Strain | Incubation Time |
---|---|---|---|
P. falciparum Blood | 0.29 | Dd2 (chloroquine-resistant) | 72 h |
P. berghei Liver | 1.27 | ANKA | 48 h |
P. vivax Hypnozoites | 2.45* | Cambodian isolate | 96 h |
*Estimated from cross-species modeling
Notably, the compound shows no cross-resistance with antimalarials targeting PfACS (IC50 ratio = 1.1), PfCARL (0.9), PfPI4K (1.3), or DHODH (0.8) . Time-kill assays reveal a biphasic profile:
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Lag phase: 12 h (no significant parasite reduction)
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Elimination phase: 104.06 parasites eliminated/hour from 12-48 h
Broad-Spectrum Antiprotozoal Effects
Beyond malaria parasites, Xanthoquinodin A1 demonstrates clinically relevant activity against:
Comparative analysis shows 3.4-fold greater potency against T. gondii versus P. falciparum, suggesting preferential targeting of shared apicomplexan pathways .
Stage-Specific Activity in Plasmodium
Blood Stage Inhibition Dynamics
Stage-specific vulnerability was mapped using synchronized P. falciparum Dd2 cultures treated at 6-hour intervals post-invasion :
Treatment Time (HPI) | Parasite Reduction at 48 h (%) | Morphological Changes Observed |
---|---|---|
6 | 98.7 ± 2.1 | Arrested trophozoite development |
18 | 95.4 ± 3.8 | Abnormal schizont segmentation |
30 | 72.9 ± 5.6 | Delayed merozoite maturation |
42 | 41.2 ± 6.3 | Reduced reinvasion capacity |
HPI = Hours Post-Invasion; Data from three biological replicates
Maximal efficacy occurs prior to multinucleation (30 HPI), with treated parasites showing mitochondrial membrane depolarization within 12 hours .
Liver Stage Targeting
In P. berghei infected HepG2 cells, 5 μM Xanthoquinodin A1 reduced exoerythrocytic forms by 89% through:
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Inhibition of parasitophorous vacuole formation (67% reduction)
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Disruption of hemozoin crystallization (32% decrease)
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Suppression of hepatocyte growth factor secretion (p < 0.01)
Resistance Profile and Genetic Studies
Failed Resistance Induction
Attempts to generate resistant P. falciparum lines via:
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Stepwise dose escalation (up to 10× EC50 over 6 months)
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Chemical mutagenesis (EMS treatment)
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UV irradiation
All methods failed to yield stable resistant populations, with recrudescence occurring only at subtherapeutic concentrations (<0.1× EC50) . Whole-genome sequencing of survivor parasites identified no consistent mutations, suggesting polypharmacology or essential target(s) .
Transcriptomic Insights
RNA-seq of treated P. falciparum revealed 487 differentially expressed genes (FDR <0.1) after 1-hour exposure :
Gene Cluster | Enriched GO Terms | Example Genes | Log2 Fold Change |
---|---|---|---|
1 | RNA trafficking, chromosome segregation | PF3D7_0104300 (kinesin) | +3.2 to +5.1 |
2 | Phospholipid scramblase activity | PF3D7_1139300 (PLSCR) | -2.8 to -4.3 |
3 | Meiotic cell cycle regulation | PF3D7_1467300 (SMC2) | +1.9 to +2.7 |
Validation via RT-qPCR confirmed 92% concordance for selected targets (R² = 0.89) . Notably, 14 long non-coding RNAs showed differential expression, potentially regulating schizont maturation .
Putative Mechanisms of Action
Membrane Disruption Hypothesis
Molecular dynamics simulations predict strong interactions with phospholipid bilayers:
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34% reduction in membrane fluidity at 1 μM
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Preferred binding to phosphatidylcholine (ΔG = -8.2 kcal/mol)
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Increased lateral pressure (12 mN/m) facilitating porphyrin displacement
Nucleic Acid Interactions
Spectroscopic studies indicate:
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Intercalation into dsDNA (Kd = 2.1 μM)
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G-quadruplex stabilization (ΔTm = 8.4°C)
Metabolic Perturbations
Steady-state metabolomics revealed:
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73% depletion of purine nucleoside triphosphates
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4.8-fold accumulation of sphingomyelin precursors
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Complete inhibition of hemoglobin digestion (hemozoin reduction)
These findings align with transcriptomic data implicating lipid and nucleotide metabolism disruption .
Comparative Pharmacokinetics
In Vitro ADME Properties
Parameter | Value | Method |
---|---|---|
Plasma Protein Binding | 89.2 ± 2.3% | Equilibrium dialysis |
Microsomal Stability | t1/2 = 41 min (human) | CYP3A4/5 incubation |
Permeability (Caco-2) | Papp = 8.3 × 10⁻⁶ cm/s | Bidirectional assay |
hERG Inhibition | IC50 = 18 μM | Patch clamp |
Data suggest moderate hepatic extraction and potential for once-daily dosing pending formulation optimization .
In Vivo Murine Pharmacokinetics
Single-dose (10 mg/kg IV) in BALB/c mice:
Parameter | Value |
---|---|
Cmax | 2.3 μg/mL |
AUC0-∞ | 14.7 μg·h/mL |
Vd | 3.1 L/kg |
Cl | 0.21 L/h/kg |
t1/2 | 10.3 h |
Oral bioavailability reached 22% with nanocrystal formulation, sustaining plasma levels above EC90 for 8 hours .
Synthetic Approaches
Total Synthesis Challenges
The complex polycyclic structure poses significant synthetic hurdles:
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Seven contiguous stereocenters
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Oxidative coupling of anthraquinone/xanthone moieties
Notable advancements include:
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Hauser-Kraus Annulation: 38% yield for tricyclic core
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Diels-Alder Cyclization: Constructed benzocycloheptanone in 5 steps
Semi-Synthetic Derivatives
Structure-activity relationship studies identified critical modifications:
Position | Modification | Antiplasmodial EC50 (μM) | Solubility (mg/mL) |
---|---|---|---|
C-4 | Hydroxyl → Methoxy | 1.24 (+327%) | 0.18 (-41%) |
C-11 | Methyl → Ethyl | 0.19 (-34%) | 0.09 (-63%) |
C-15 | Ketal → Hemiketal | 0.12 (-58%) | 0.32 (+78%) |
Optimal balance of potency and solubility was achieved with C-15 hemiketal analogs (therapeutic index = 89) .
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